molecular formula C19H20N2O2 B5114019 N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide

Cat. No. B5114019
M. Wt: 308.4 g/mol
InChI Key: LBQCYMIDKKPYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide, also known as BPEB, is a compound that has gained attention in the scientific community due to its potential applications in research. BPEB belongs to the class of benzoxazole derivatives, which have been studied for their pharmacological properties.

Mechanism of Action

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide binds to the SERT protein and inhibits the reuptake of serotonin. This leads to an increase in serotonin levels in the synaptic cleft, which can have a variety of effects on the brain. Serotonin is involved in mood regulation, appetite, and sleep, among other functions. By inhibiting the reuptake of serotonin, N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide can alter these functions and provide insight into the role of serotonin in the brain.
Biochemical and Physiological Effects:
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide has been shown to increase extracellular levels of serotonin in the brain. This can lead to changes in mood, appetite, and sleep. N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide has also been shown to increase the release of dopamine in the prefrontal cortex, which can have implications for the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide in lab experiments is its specificity for the SERT protein. This allows researchers to study the role of serotonin in the brain without affecting other neurotransmitters. However, one limitation of using N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide is its potential toxicity. High doses of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide have been shown to cause cell death in vitro, which can limit its use in animal studies.

Future Directions

There are several future directions for research involving N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide. One area of interest is the development of new antidepressant drugs based on the structure of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide. Researchers are also interested in studying the effects of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide on other neurotransmitters, such as dopamine and norepinephrine. Additionally, there is potential for N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide to be used as a tool for studying the role of serotonin in psychiatric disorders, such as depression and anxiety.
In conclusion, N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide is a compound with potential applications in neuroscience research. Its specificity for the SERT protein makes it a valuable tool for studying the role of serotonin in the brain. However, its potential toxicity and limitations in animal studies must be taken into consideration. Further research is needed to fully understand the potential applications of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide in the field of neuroscience.

Synthesis Methods

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide can be synthesized using a multi-step reaction. The first step involves the condensation of 2-aminobenzoic acid with 2-methylbenzaldehyde to form 2-(2-methylphenyl)-1,3-benzoxazole. The second step involves the reaction of 2-(2-methylphenyl)-1,3-benzoxazole with pentanoyl chloride to form N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide. The purity of the compound can be increased by recrystallization.

Scientific Research Applications

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide has been studied for its potential applications in neuroscience research. It has been shown to bind to the serotonin transporter (SERT) and inhibit the reuptake of serotonin. This property makes it a potential tool for studying the role of serotonin in the brain. N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide has also been studied for its potential use in developing new antidepressant drugs.

properties

IUPAC Name

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-4-9-18(22)20-14-10-11-17-16(12-14)21-19(23-17)15-8-6-5-7-13(15)2/h5-8,10-12H,3-4,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQCYMIDKKPYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide

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